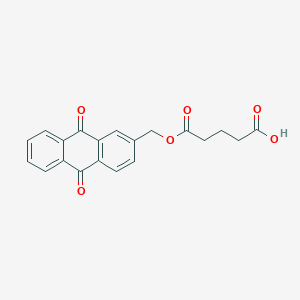

Glutaryl-2-(hydroxymethyl)anthraquinone

Description

Structure

3D Structure

Properties

CAS No. |

139571-00-9 |

|---|---|

Molecular Formula |

C20H16O6 |

Molecular Weight |

352.3 g/mol |

IUPAC Name |

5-[(9,10-dioxoanthracen-2-yl)methoxy]-5-oxopentanoic acid |

InChI |

InChI=1S/C20H16O6/c21-17(22)6-3-7-18(23)26-11-12-8-9-15-16(10-12)20(25)14-5-2-1-4-13(14)19(15)24/h1-2,4-5,8-10H,3,6-7,11H2,(H,21,22) |

InChI Key |

GAOGYGSGSZCEKH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)COC(=O)CCCC(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)COC(=O)CCCC(=O)O |

Other CAS No. |

139571-00-9 |

Synonyms |

2-(hydroxymethyl)anthraquinone-hemiglutarate G-HMAQ glutaryl-2-(hydroxymethyl)anthraquinone |

Origin of Product |

United States |

Synthetic Strategies and Derivatization Approaches for Glutaryl 2 Hydroxymethyl Anthraquinone and Analogs

Chemical Synthesis Pathways for the Anthraquinone (B42736) Core

The anthraquinone framework, a 9,10-dioxoanthracene core, is a common structural motif in both natural products and synthetic compounds. britannica.com Its synthesis can be achieved through several established chemical pathways, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. mdpi.com

One of the most prevalent methods for synthesizing the anthraquinone core is the Friedel-Crafts acylation . This reaction typically involves the condensation of a benzene (B151609) derivative with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. mdpi.comresearchgate.net The resulting 2-benzoylbenzoic acid intermediate is then subjected to a cyclization reaction, usually in the presence of a strong acid like concentrated sulfuric acid, to yield the tricyclic anthraquinone structure. youtube.comnih.gov Variations of this method allow for the synthesis of substituted anthraquinones by using appropriately substituted benzene or phthalic anhydride precursors. researchgate.net

Alternative synthetic routes to the anthraquinone core include:

Diels-Alder Reaction : This cycloaddition reaction can be employed to construct the central ring of the anthraquinone system. mdpi.com

Oxidation of Anthracene (B1667546) : Direct oxidation of anthracene provides a straightforward route to the parent anthraquinone. britannica.com

Biosynthesis Pathways : In nature, anthraquinones are synthesized via pathways such as the polyketide pathway, which involves the enzymatic elongation of acetyl-CoA and malonyl-CoA, or the shikimate pathway. nih.govsigmaaldrich.com

These fundamental synthetic strategies provide access to a wide array of anthraquinone structures that can serve as the starting point for more complex derivatives.

| Synthesis Method | Reactants | Key Features |

| Friedel-Crafts Acylation | Benzene derivative, Phthalic anhydride | Regioselective, versatile for substituted analogs. mdpi.com |

| Diels-Alder Reaction | Diene, Dienophile | Forms the central ring through cycloaddition. mdpi.com |

| Oxidation | Anthracene | Direct conversion to the anthraquinone core. britannica.com |

Targeted Functionalization of 2-(Hydroxymethyl)anthraquinone (B96982)

The strategic functionalization of the anthraquinone core is critical for developing targeted agents. The compound 2-(hydroxymethyl)anthraquinone serves as a key intermediate, as its hydroxyl group provides a reactive handle for the attachment of linkers and targeting molecules. nih.gov The development of derivatives often involves modifying this functional group to create conjugates with specific properties and biological targets.

A common strategy in drug design is the use of a linker to connect a cytotoxic payload to a targeting moiety. Glutaric acid, a five-carbon dicarboxylic acid, is a suitable candidate for such a linker. The incorporation of a glutaryl moiety onto 2-(hydroxymethyl)anthraquinone can be achieved through an esterification reaction.

The synthesis would typically involve the reaction of 2-(hydroxymethyl)anthraquinone with glutaric anhydride. In this reaction, the hydroxyl group of the anthraquinone derivative attacks the electrophilic carbonyl carbon of the anhydride, leading to the opening of the anhydride ring and the formation of an ester bond. This results in the formation of "Glutaryl-2-(hydroxymethyl)anthraquinone," where one carboxylic acid group of the glutaric acid is esterified with the anthraquinone, leaving the terminal carboxylic acid group free for further conjugation. This free carboxylic acid can then be activated, for example, by converting it to an acyl chloride, to facilitate amide bond formation with an amine-containing molecule, such as a peptide. nih.gov

General Reaction Scheme: 2-(Hydroxymethyl)anthraquinone + Glutaric Anhydride → this compound

This esterification creates a stable linkage while providing a versatile attachment point for more complex molecules.

To achieve selective delivery to cancer cells, cytotoxic agents can be conjugated to peptides that target receptors overexpressed on the tumor surface. Luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), is an ideal carrier peptide for targeting cancers that overexpress the GnRH receptor, such as certain breast, ovarian, and prostate cancers. youtube.com

The synthesis of anthraquinone-LHRH conjugates involves coupling the anthraquinone derivative, functionalized with a linker like glutaric acid, to an LHRH analog. For instance, research has demonstrated the successful synthesis of conjugates where an anthraquinone derivative is tethered to a leuprolide analog. Leuprolide is a potent LHRH agonist. The general synthetic protocol for these conjugates involves dissolving the activated anthraquinone-linker moiety and the LHRH analog in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base like N,N-diisopropylethylamine (DIPEA), to facilitate the coupling reaction. The resulting conjugate is then purified using techniques like semi-preparative high-performance liquid chromatography (HPLC).

| Conjugate Component | Function | Example |

| Cytotoxic Agent | Induces cell death | Anthraquinone derivative |

| Linker | Connects the cytotoxic agent and peptide | Glutaric Acid |

| Carrier Peptide | Provides targeting specificity | LHRH (GnRH) analog (e.g., Leuprolide) |

Design and Synthesis of Novel "this compound" Derivatives for Mechanistic Exploration

The "this compound" scaffold provides a versatile platform for the design and synthesis of novel derivatives to explore structure-activity relationships (SAR) and mechanisms of action. By systematically modifying the three main components—the anthraquinone core, the glutaryl linker, and the carrier peptide—researchers can fine-tune the properties of the conjugate.

Modifications to the Anthraquinone Core: The biological activity of the conjugate can be altered by introducing various substituents onto the anthraquinone rings. For example, the addition of hydroxyl, amino, or other functional groups can influence the compound's redox properties, lipophilicity, and interaction with biological targets. sigmaaldrich.com The synthesis of a library of these analogs allows for a systematic investigation of how these structural changes affect cytotoxicity and selectivity.

Linker Modification: The nature of the linker can impact the stability, solubility, and release characteristics of the conjugate. While this article focuses on a glutaryl linker, other dicarboxylic acids or linkers with different lengths and flexibilities could be synthesized and evaluated. These modifications can influence how efficiently the cytotoxic payload is released at the target site.

Carrier Peptide Analogs: The targeting specificity and binding affinity can be modulated by using different LHRH analogs or other carrier peptides. For example, studies have explored various modifications to the leuprolide sequence to enhance binding affinity for the GnRH receptor. youtube.com The synthesis of a series of conjugates with different peptide sequences allows for the optimization of targeting efficiency.

The synthesis of these novel derivatives often employs solid-phase peptide synthesis for the peptide component, followed by solution-phase coupling to the anthraquinone-linker moiety. Through the creation and biological evaluation of these diverse analogs, a deeper understanding of the molecular requirements for potent and selective anticancer activity can be achieved.

Biosynthetic Origins and Natural Occurrence of Anthraquinone Scaffolds

Polyketide Pathway in Anthraquinone (B42736) Biosynthesis

The polyketide pathway is a major route for the biosynthesis of a wide range of natural products, including many anthraquinones, particularly in fungi and some higher plants. researchgate.netbohrium.comnih.gov This pathway utilizes acetyl-CoA and malonyl-CoA as building blocks in a manner analogous to fatty acid synthesis.

The process is initiated by a "starter" unit, typically acetyl-CoA, which is sequentially condensed with multiple "extender" units of malonyl-CoA. These reactions are catalyzed by large multifunctional enzymes known as polyketide synthases (PKSs). fu-berlin.de For the formation of the anthraquinone core, one molecule of acetyl-CoA and seven molecules of malonyl-CoA are typically condensed to form a linear octaketide chain. researchgate.net

This highly reactive poly-β-keto chain then undergoes a series of intramolecular aldol condensations and cyclizations, followed by aromatization reactions, to yield the tricyclic anthraquinone skeleton. The specific folding of the polyketide chain, which is directed by the PKS, determines the initial pattern of hydroxylation and other substitutions on the resulting anthraquinone. For instance, many fungal PKSs produce emodin-type anthraquinones, which are hydroxylated at positions 1 and 8. fu-berlin.de

The formation of a compound like Glutaryl-2-(hydroxymethyl)anthraquinone via this pathway would likely involve subsequent modifications of a simpler anthraquinone precursor. These "tailoring" reactions, catalyzed by specific enzymes, could include hydroxylations, methylations, and the attachment of side chains.

Shikimate/Chorismate Pathway in Anthraquinone Biosynthesis

In many higher plants, particularly those in the Rubiaceae family, a different biosynthetic route, the shikimate/chorismate pathway, is employed to produce anthraquinones. researchgate.netresearchgate.net This pathway provides the aromatic rings of the anthraquinone skeleton from precursors derived from primary metabolism.

The pathway begins with chorismic acid, a key intermediate in the biosynthesis of the aromatic amino acids tryptophan, phenylalanine, and tyrosine. nih.govwikipedia.orgnih.gov Chorismic acid is converted to isochorismic acid, which then reacts with α-ketoglutarate to form o-succinylbenzoic acid (OSB). researchgate.net The OSB is then activated by coenzyme A to form OSB-CoA, which subsequently cyclizes to form 1,4-dihydroxy-2-naphthoic acid (DHNA).

DHNA serves as a key intermediate, representing two of the three rings of the final anthraquinone structure. The third ring is typically derived from the isoprenoid pathway, via the addition of an isopentenyl pyrophosphate (IPP) or dimethylallyl pyrophosphate (DMAPP) unit. researchgate.net Following the attachment of this five-carbon unit, further cyclization and aromatization reactions lead to the formation of the complete anthraquinone skeleton.

The substitution pattern of anthraquinones produced via the shikimate pathway is distinct from that of polyketide-derived anthraquinones. For example, alizarin and purpurin, common anthraquinones from the madder plant (Rubia tinctorum), are synthesized through this pathway. researchgate.net

Isolation and Identification of Anthraquinone Precursors from Natural Sources (e.g., Plants, Fungi, Microbes)

The elucidation of anthraquinone biosynthetic pathways has been heavily reliant on the isolation and identification of precursor molecules and intermediates from a diverse range of natural sources.

Plants: A vast number of anthraquinones and their glycosides have been isolated from various plant families. For example, the seeds of Cassia tora have been found to contain a variety of bioactive anthraquinones, including chrysophanol, emodin, and rhein. tandfonline.com Similarly, the root bark and leaves of Rhamnus alaternus have yielded several new anthraquinone glycosides. elsevierpure.com The isolation of these compounds often involves extraction with organic solvents, followed by chromatographic separation techniques such as high-speed countercurrent chromatography (HSCCC). tandfonline.com

Fungi: Fungi are prolific producers of polyketide-derived anthraquinones. nih.gov For instance, the mushroom genus Cortinarius is known to produce a wide array of (pre-)anthraquinones. nih.gov The universal precursor to many of these fungal anthraquinones, atrochrysone carboxylic acid, has been identified, and the polyketide synthases responsible for its formation have been characterized. nih.gov

Microbes: Bacteria, particularly those of the genus Streptomyces, are also known to produce anthraquinones. Microbial fermentation offers a potential alternative to plant extraction or chemical synthesis for the production of these compounds. mdpi.com Furthermore, microbial systems can be genetically engineered to produce novel anthraquinone derivatives through the expression of heterologous biosynthetic genes. mdpi.com

The isolation and structural elucidation of these naturally occurring anthraquinones and their precursors, using techniques such as NMR spectroscopy and mass spectrometry, provide crucial insights into the biosynthetic machinery that organisms use to construct these complex molecules. tandfonline.comelsevierpure.com This knowledge is fundamental to understanding how a specialized compound like this compound might be assembled in nature.

Data on Isolated Anthraquinone Precursors

| Compound | Natural Source | Isolation Method | Reference |

| Chrysophanol | Cassia tora (seeds) | Solvent Extraction, HSCCC | tandfonline.com |

| Emodin | Cassia tora (seeds) | Solvent Extraction, HSCCC | tandfonline.com |

| Rhein | Cassia tora (seeds) | Solvent Extraction, HSCCC | tandfonline.com |

| Alaternosides A-C | Rhamnus alaternus (root bark and leaves) | Solvent Extraction, Spectroscopic Methods | elsevierpure.com |

| Atrochrysone carboxylic acid | Cortinarius species (mushrooms) | Not specified | nih.gov |

Investigational Biological Activities and Mechanistic Insights

Antimicrobial Research Focus

Cellular Membrane Permeabilization and Disruption

Anthraquinone (B42736) derivatives have been shown to exert antibacterial effects by compromising the structural integrity of bacterial cell membranes. This interaction leads to increased permeability of the cell envelope, resulting in the leakage of essential cytoplasmic contents and ultimately, cell destruction nih.gov. The mechanism involves the disruption of the cell wall and membrane, which is a key aspect of their antibacterial action nih.govnih.gov. For instance, studies on 1,8-dihydroxy-anthraquinone demonstrated that its antibacterial activity against Staphylococcus aureus is due to its ability to interact with the cell wall and membrane, thereby increasing the permeability of the cell envelope nih.gov. Aromatic compounds can interfere with the bacterial cell wall, leading to modifications in the integrity of the cytoplasmic membrane nih.gov. This disruption can affect the proton motive force across the cell membrane, which is crucial for ATP synthesis and nutrient transport nih.gov. The process of permeabilization provides access to intracellular components and is a mechanism employed by various antimicrobial agents nih.govnih.gov.

Inhibition of Bacterial Nucleic Acid and Protein Synthesis

A significant antibacterial mechanism of anthraquinones involves the inhibition of nucleic acid and protein synthesis nih.gov. Certain anthraquinone derivatives have been identified as potential inhibitors of DNA gyrase, an essential bacterial enzyme that regulates DNA topology and is crucial for DNA replication and transcription nih.gov. DNA gyrase, a type II topoisomerase, catalyzes the introduction of negative supercoils into DNA in an ATP-dependent manner, a process vital for bacterial survival nih.gov. By targeting the ATP-binding pocket of the GyrB subunit of DNA gyrase, anthraquinones can act as competitive inhibitors, disrupting these essential processes nih.gov. Furthermore, synthetic anthraquinone-oligodeoxynucleotide conjugates have been shown to inhibit the transcription of specific genes in E. coli, directly interfering with the production of messenger RNA (mRNA) nih.gov.

Interference with Bacterial Energy Metabolism

Anthraquinones can exert their antibacterial effects by disrupting cellular energy metabolism. Research has shown that these compounds can significantly inhibit the respiration of bacteria such as Staphylococcus aureus nih.gov. This is achieved by blocking key enzymes within the tricarboxylic acid (TCA) cycle, including succinate dehydrogenase (SDH) and malate dehydrogenase (MDH), leading to a respiratory inhibition rate of up to 40% nih.gov. Additionally, certain anthraquinones, like rhein, have been found to affect the bacterial glycolysis pathway, which is associated with an impact on the activity of type II NADH: quinone oxidoreductase (NDH-2) nih.gov. This interference with fundamental metabolic pathways compromises the bacterium's ability to generate energy, leading to decreased metabolism and growth inhibition nih.gov.

Anti-inflammatory Response Modulation

Cyclooxygenase-2 (COX-2) Expression Regulation

Certain hydroxylated anthraquinones have demonstrated anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2) nih.gov. COX-2 is an enzyme that is typically induced by pro-inflammatory stimuli and plays a key role in the synthesis of prostaglandins, which are mediators of inflammation nih.govmdpi.com. The expression of the COX-2 gene is regulated by various transcription factors, including NF-κB and NF-IL6 nih.govarvojournals.org. Studies on anthraquinone derivatives, such as aloe-emodin, suggest they can modulate anti-inflammatory activity through actions involving COX-2 expression nih.gov. For example, 1-acetyl-2,4,5,7,8-pentahydroxyanthraquinone was found to inhibit COX-2, highlighting a potential mechanism for the anti-inflammatory effects of this class of compounds nih.gov. The regulation of COX-2 is a significant target for anti-inflammatory drugs, as improper elevation of this enzyme is linked to various inflammatory conditions nih.govnih.gov.

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β)

Anthraquinones have been shown to modulate the immune response by inhibiting the production of key pro-inflammatory cytokines. In various studies, anthraquinone compounds demonstrated an ability to suppress the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) nih.govmdpi.com. These cytokines are central to the inflammatory cascade and are implicated in a range of inflammatory diseases nih.govnih.gov. For example, in macrophage cell models stimulated with lipopolysaccharide (LPS), anthraquinones like rhein and emodin were effective in inhibiting the production of NO and IL-6 nih.gov. The mechanism often involves the inhibition of critical signaling pathways, such as the NF-κB pathway, which is a primary regulator of the expression of these pro-inflammatory cytokines nih.govnih.gov.

Table 1: Investigational Effects of Select Anthraquinone Derivatives on Inflammatory Markers

| Compound/Derivative | Model System | Target | Observed Effect |

| 1-acetyl-2,4,5,7,8-pentahydroxyanthraquinone | In vitro assay | Cyclooxygenase-2 (COX-2) | Inhibition of COX-2 activity nih.gov |

| Rhein | LPS-activated macrophages | NF-κB, IL-6, NO | Inhibition of NF-κB activation and subsequent production of IL-6 and NO nih.gov |

| Emodin | ATP-treated macrophages | IL-1β release | Reduction in IL-1β release nih.gov |

| Aloe-emodin | Murine macrophages | iNO, Prostaglandin E2 | Inhibition of inducible nitric oxide (iNO) and prostaglandin E2 nih.gov |

Antioxidant Mechanisms and Radical Scavenging Capabilities

Anthraquinones are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals nih.govxiahepublishing.com. These compounds can neutralize various reactive oxygen species (ROS), including hydroxyl radicals (•OH) and superoxide anions (O2•−), as well as other free radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH•) nih.gov. The primary mechanisms behind this radical scavenging activity are understood to be Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) nih.govrsc.org.

The efficacy of these mechanisms can be influenced by the surrounding environment. In non-aqueous solvents, the HAT mechanism is generally favored, whereas, in aqueous solutions, the SPLET pathway is considered more thermodynamically plausible nih.gov. The antioxidant capacity is also dependent on the molecular structure of the anthraquinone, particularly the number and position of hydroxyl (-OH) groups nih.gov. These antioxidant actions are significant as they can protect cells from oxidative stress, a condition caused by an imbalance between ROS production and the body's antioxidant defenses, which can lead to damage to lipids, proteins, and DNA nih.govnih.gov.

Table 2: Radical Scavenging Mechanisms of Anthraquinones

| Mechanism | Description | Favorable Condition |

| Hydrogen Atom Transfer (HAT) | A hydrogen atom is directly transferred from the antioxidant to the free radical. | Gas phase and non-aqueous solvents (e.g., benzene) nih.gov |

| Sequential Proton Loss Electron Transfer (SPLET) | The antioxidant first loses a proton, followed by the transfer of an electron to the free radical. | Aqueous solutions, due to intermolecular hydrogen bonding with water nih.gov |

Metabolic Regulation Mechanisms

Currently, there is a notable absence of specific research findings detailing the direct metabolic regulation mechanisms of Glutaryl-2-(hydroxymethyl)anthraquinone in the available scientific literature. While the broader class of anthraquinones has been investigated for various biological activities, including effects on metabolic pathways, specific data on the glutaryl-substituted derivative remains elusive.

General studies on anthraquinone compounds have suggested potential roles in modulating glucose and lipid metabolism, as well as influencing pathways related to oxidative stress. For instance, some anthraquinone derivatives have been explored for their capacity to affect insulin sensitivity and regulate key enzymes involved in metabolic processes. However, these findings are related to the general chemical class and cannot be directly extrapolated to this compound without specific experimental validation.

Detailed mechanistic insights, including the identification of specific molecular targets, effects on gene expression related to metabolic enzymes, and comprehensive data on its influence over metabolic pathways, are not available for this compound. Consequently, the creation of data tables summarizing research findings on its metabolic regulatory effects is not feasible at this time.

Further research is required to elucidate the specific interactions of this compound with metabolic enzymes, its impact on signaling pathways that govern metabolic homeostasis, and its potential to modulate the expression of genes involved in these processes. Without such dedicated studies, a thorough and scientifically accurate discussion of its metabolic regulation mechanisms cannot be provided.

Structure Activity Relationship Sar and Computational Studies of Glutaryl 2 Hydroxymethyl Anthraquinone and Analogs

Influence of Substituent Groups on Biological Activity and Selectivity

The therapeutic efficacy and selectivity of anthraquinone (B42736) derivatives are highly dependent on the nature, position, and number of substituent groups attached to the core tricyclic structure. nih.gov The planar, rigid, and aromatic nature of the anthraquinone scaffold is a key feature that facilitates intercalation into double-helical DNA, a primary mechanism for the anticancer activity of drugs like doxorubicin. nih.gov However, modifications to this core are crucial for modulating activity and reducing toxicity.

The addition of functional groups such as hydroxyl (-OH), amino (-NH2), and their derivatives can significantly alter the molecule's interaction with biological targets. nih.gov For instance, the polarity of substituents is closely related to antibacterial activity; a stronger polarity often leads to more potent antibacterial effects. rsc.org In contrast, the presence of hydroxyl groups is not always essential for the antibacterial properties of hydroxyanthraquinone derivatives. rsc.org

Studies on natural anthraquinones have revealed that the anthraquinone ring itself, as well as glycoside forms, are associated with significant anticancer activity. frontiersin.org The type and position of hydrophobic groups can also influence properties like color strength and dyeing performance in industrial applications. wikipedia.org For antioxidant activity, ortho-dihydroxy substitution (two hydroxyl groups adjacent to each other) has been shown to significantly increase the scavenging effect of the anthraquinone molecule. nih.gov These subtle structural changes can lead to derivatives with improved anticancer properties, greater potency, and the ability to overcome multi-drug resistance. nih.gov

| Substituent Group/Feature | Influence on Biological Activity/Property | Example Compound Class | Reference |

|---|---|---|---|

| Planar Aromatic Structure | Facilitates DNA intercalation, leading to anticancer activity. | Doxorubicin, Mitoxantrone | nih.gov |

| Polar Substituents (e.g., -OH, -COOH) | Increased polarity is correlated with more potent antibacterial effects. | General Anthraquinone Derivatives | rsc.org |

| Ortho-dihydroxy Groups | Significantly enhances free-radical scavenging (antioxidant) activity. | Alizarin | frontiersin.orgnih.gov |

| Amino (-NH2) Groups | Can improve interactions with biological targets, enhancing anticancer properties. | Aminoanthraquinones | nih.gov |

| Isopentenyl Groups | Substitution with di-isopentenyl groups can improve antibacterial activity. | Anthraquinone Derivatives | rsc.org |

| Glycoside Moieties | Often associated with significant anticancer and anti-constipation activities. | Anthraquinone Glycosides | frontiersin.org |

Stereochemical Considerations in Anthraquinone-Based Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design as it governs the interaction between a drug and its biological target. patsnap.comijpsjournal.com For chiral drugs, which exist as non-superimposable mirror images (enantiomers), the two forms can have vastly different biological effects. patsnap.comnih.gov One enantiomer may be therapeutically active, while the other could be inactive or even toxic. patsnap.com

While the core anthraquinone structure is planar, the addition of substituents can create chiral centers, leading to different stereoisomers. frontiersin.org This is particularly relevant for hydrogenated derivatives. For example, tetrahydroanthraquinones, where one of the benzene (B151609) rings is saturated, lose the planarity of the parent anthraquinone. frontiersin.org This non-planar, three-dimensional structure avoids the DNA toxicity often associated with the flat anthraquinone ring's ability to intercalate into DNA. frontiersin.org The resulting cyclohexene (B86901) ring in tetrahydroanthraquinones can contain two or more chiral centers, making the specific stereochemistry crucial to its biological function. frontiersin.org

The synthesis of complex anthraquinone-based natural products often requires careful control over stereochemistry to achieve the desired biological activity. nih.gov The interaction of a drug with its target, such as an enzyme or receptor, is highly dependent on its 3D shape, akin to a key fitting into a lock. patsnap.com Therefore, developing single-enantiomer formulations can lead to greater selectivity for biological targets, improved therapeutic outcomes, and better pharmacokinetic profiles. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as an anthraquinone derivative) when bound to a second molecule (a receptor or target, typically a protein or DNA). cdnsciencepub.com This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating the molecular basis of a drug's mechanism of action. nih.gov

In studies of anthraquinone derivatives, docking simulations have been used to identify key interactions that determine binding affinity and selectivity. For example, in the investigation of anthraquinones as inhibitors of the enzyme phosphoglycerate mutase 1 (PGAM1), a target in cancer therapy, docking studies revealed crucial amino acid residues involved in the binding process. nih.gov Similarly, docking simulations of anthraquinones with Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a target for antimalarial drugs, showed strong binding affinities and identified key interactions within the protein's active site. cdnsciencepub.com These simulations can predict hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues of the target protein. nih.govcdnsciencepub.com

| Anthraquinone Analog Class | Biological Target | Key Interacting Residues | Predicted Outcome | Reference |

|---|---|---|---|---|

| PGAM1 Inhibitors | Phosphoglycerate Mutase 1 (PGAM1) | F22, R90, K100, V112, W115, R116 | Inhibition of cancer cell proliferation. | nih.gov |

| Antimalarial Compounds | Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) | LYS-229, SER-477 | Inhibition of the malaria parasite. | cdnsciencepub.com |

| Cationic Porphyrin-Anthraquinone Hybrids | DNA G-quadruplexes | Anionic phosphate (B84403) backbone | Binding preference for parallel and mixed hybrid G-quadruplex structures. | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govrsc.org This technique is used to assess the stability of the docked complex, analyze the conformational flexibility of the ligand and target, and understand the dynamics of the binding process. nih.govrsc.org

MD simulations of anthraquinone intercalators with DNA have been used to study the geometry, conformation, and hydration of the complexes. rsc.org Such studies revealed that as the length of a polyethylene (B3416737) glycol (PEG) side chain on the anthraquinone increased, its conformational space was reduced upon binding to DNA. rsc.org In the study of PGAM1 inhibitors, MD simulations complemented docking by confirming the stability of the binding mode and the importance of key residues. nih.gov The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD simulations can explore the stability and dynamic behavior of the anthraquinone-protein complex. patsnap.com Free energy calculations, such as MMPBSA, performed on MD trajectories can further validate the binding affinity predicted by docking, confirming that the interaction is energetically favorable. nih.gov

Analytical Methodologies for Glutaryl 2 Hydroxymethyl Anthraquinone Research

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, High-Performance Thin-Layer Chromatography)

Chromatographic techniques are fundamental for the isolation and purification of "Glutaryl-2-(hydroxymethyl)anthraquinone" from complex mixtures, such as reaction masses or biological matrices. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are among the most powerful and widely used methods for the analysis of anthraquinone (B42736) derivatives.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a primary tool for the separation and quantification of anthraquinone derivatives. While specific HPLC methods for "this compound" are not extensively detailed in publicly available literature, methods for structurally related compounds provide a strong basis for its analysis. For instance, the analysis of other anthraquinones often employs C18 columns. nih.gov A gradient elution system using a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile) is a common approach. nih.gov The pH of the mobile phase can be adjusted, often to an acidic pH, to improve the peak shape of the anthraquinones. nih.gov

A typical HPLC setup for a related compound, lucidin (B1675361) (1,3-dihydroxy-2-(hydroxymethyl)-9,10-anthraquinone), utilizes a reversed-phase column with a water-acetonitrile gradient and UV detection at 250 nm. nih.gov Another method for anthraquinone aglycones from Rubia tinctorum involves a reversed-phase HPLC with methanol/acetic acid as the mobile phase and detection at 225 nm. nih.gov Given the structural similarities, it is anticipated that "this compound" would be amenable to separation under similar conditions, with adjustments to the gradient and detection wavelength to optimize for its specific chemical properties.

Interactive Data Table: Illustrative HPLC Parameters for Anthraquinone Derivatives

| Parameter | Typical Value/Condition |

| Stationary Phase | C18 Reversed-Phase Column |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water with buffer (e.g., acetate, phosphate) |

| Elution Mode | Gradient or Isocratic |

| pH of Mobile Phase | Often acidic (e.g., pH 3-5) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis or Diode Array Detector (DAD) |

| Wavelength | 220 - 450 nm (scan for optimal wavelength) |

High-Performance Thin-Layer Chromatography (HPTLC):

HPTLC offers a high-throughput and cost-effective method for the qualitative and semi-quantitative analysis of "this compound." This technique is particularly useful for screening multiple samples simultaneously. For the analysis of anthraquinones, silica (B1680970) gel plates are commonly used as the stationary phase. A variety of solvent systems can be employed as the mobile phase, with the choice depending on the polarity of the specific anthraquinone derivative. For instance, a mixture of toluene, ethyl acetate, and formic acid has been used for the separation of anthraquinones. After development, the plates can be visualized under UV light or by using a derivatizing agent to reveal the separated compounds as distinct spots.

Spectroscopic Characterization Methods (e.g., UV/Vis Spectroscopy, Electron Paramagnetic Resonance, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural confirmation and characterization of "this compound."

UV/Visible Spectroscopy:

UV/Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis and for monitoring reactions. The UV/Vis spectrum of an anthraquinone is characterized by several absorption bands. The spectrum of the parent compound, 2-(hydroxymethyl)anthraquinone (B96982), which is a core part of the target molecule, would be expected to show characteristic absorptions for the anthraquinone system. The addition of the glutaryl group may cause a slight shift in the absorption maxima (λmax) due to its influence on the electronic environment of the chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of "this compound." Both ¹H and ¹³C NMR would be required.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the anthraquinone core, a singlet for the methylene (B1212753) protons of the hydroxymethyl group, and signals for the methylene protons of the glutaryl chain. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the anthraquinone ring.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule, including the carbonyl carbons of the anthraquinone and the glutaryl group, the aromatic carbons, and the aliphatic carbons of the side chains.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. For "this compound," a high-resolution mass spectrometer would be used to confirm the elemental composition. The fragmentation pattern would likely involve cleavage of the glutaryl side chain and potentially the loss of the hydroxymethyl group, providing further structural confirmation.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observation |

| UV/Vis Spectroscopy | Absorption maxima characteristic of a 2-substituted anthraquinone, potentially with a slight solvatochromic shift. |

| ¹H NMR Spectroscopy | Signals for aromatic protons, a singlet for the CH₂ of the hydroxymethyl group, and multiplets for the CH₂ groups of the glutaryl chain. |

| ¹³C NMR Spectroscopy | Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons of the side chains. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, with fragmentation patterns showing loss of the glutaryl and hydroxymethyl moieties. |

Electron Paramagnetic Resonance (EPR) Spectroscopy:

EPR spectroscopy is a technique used to study species that have unpaired electrons. While "this compound" in its ground state is not paramagnetic, EPR could be employed to study any radical intermediates that may be formed during its redox reactions.

Electrochemical and Voltammetric Analysis for Redox Behavior Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are crucial for characterizing the redox properties of "this compound." The anthraquinone core is known to undergo reversible two-electron reduction. nih.govrsc.org

Cyclic Voltammetry (CV):

A cyclic voltammogram of "this compound" would be expected to show two distinct, quasi-reversible reduction waves, corresponding to the sequential formation of the radical anion and then the dianion of the anthraquinone moiety. nih.govrsc.org The potential at which these redox events occur provides valuable information about the electron-accepting ability of the molecule. The presence of the glutaryl and hydroxymethyl substituents will influence these redox potentials. The data obtained from CV can be used to determine key electrochemical parameters such as the formal reduction potentials (E°') and to study the stability of the reduced species. These studies are often carried out in non-aqueous solvents like dimethylformamide (DMF) or acetonitrile with a suitable supporting electrolyte. rsc.org

Interactive Data Table: Expected Electrochemical Parameters for this compound from Cyclic Voltammetry

| Parameter | Expected Observation |

| Number of Reduction Peaks | Two quasi-reversible peaks |

| First Reduction Potential (E°'₁) | Corresponding to the formation of the radical anion (AQ/AQ•⁻) |

| Second Reduction Potential (E°'₂) | Corresponding to the formation of the dianion (AQ•⁻/AQ²⁻) |

| Solvent System | Typically an aprotic organic solvent (e.g., DMF, Acetonitrile) with a supporting electrolyte (e.g., TBAPF₆) |

Future Directions in Glutaryl 2 Hydroxymethyl Anthraquinone Research

Elucidation of Undiscovered Molecular Targets and Off-Target Interactions

The biological activity of anthraquinone (B42736) derivatives is often multifaceted, stemming from their ability to interact with a variety of cellular components. While general mechanisms such as DNA intercalation and the generation of reactive oxygen species (ROS) are well-documented for the anthraquinone class, the specific molecular initiators of these effects for "Glutaryl-2-(hydroxymethyl)anthraquinone" remain to be discovered. researchgate.netresearchgate.net

Future research must prioritize the unbiased identification of direct binding partners. Advanced chemical biology techniques, such as affinity chromatography-mass spectrometry and proteomics-based approaches, can be employed to pull down interacting proteins from cell lysates. This could reveal novel enzyme, receptor, or transcription factor targets. For instance, various anthraquinone derivatives have shown inhibitory activity against enzymes like xanthine oxidase and ectonucleoside triphosphate diphosphohydrolases (NTPDases), suggesting that "this compound" could have unexplored enzymatic targets. acs.orgresearchgate.net

Furthermore, a comprehensive screening against panels of kinases, phosphatases, and other enzyme families is crucial for mapping both primary targets and potential off-target interactions. Understanding these off-target effects is paramount, as they can contribute to both therapeutic efficacy and unforeseen toxicities. Computational molecular docking studies, based on the unique structure imparted by the glutaryl and hydroxymethyl moieties, can help predict binding affinities and guide these experimental investigations. nih.govnih.gov

| Potential Target Class | Examples of Known Anthraquinone Interactions | Potential Implication for this compound |

| Nucleic Acids | Intercalation into GC-rich regions of dsDNA. researchgate.net | Investigation of sequence or structure-specific DNA/RNA binding. |

| Enzymes | Inhibition of Xanthine Oxidase, NTPDases, Topoisomerases. acs.orgresearchgate.netnih.gov | Screening for novel enzyme inhibitory activities (e.g., in metabolic or signaling pathways). |

| Signaling Proteins | Modulation of ROS-mediated pathways, interaction with estrogen receptors. researchgate.netnih.gov | Elucidation of effects on specific signaling cascades (e.g., apoptosis, inflammation). nih.govnih.gov |

| Membrane Receptors | Not a primary mechanism for most simple anthraquinones. | Exploration of potential interactions with cell surface receptors due to the glutaryl side chain. |

Development of Advanced In Vitro and Preclinical Models for Mechanistic Validation

To translate target identification into a clear understanding of physiological function, research must move beyond traditional two-dimensional (2D) cell culture systems. frontiersin.orgnih.gov While 2D cultures are useful for initial high-throughput screening, they fail to replicate the complex microenvironment of living tissues, which can significantly influence a compound's activity. frontiersin.orgnih.gov

The development and utilization of three-dimensional (3D) in vitro models will be a critical step. Multicellular tumor spheroids, for example, can better mimic the nutrient and oxygen gradients found in solid tumors and are more predictive of in vivo drug resistance. acs.org For investigating effects on specific organs, organoid technology offers a powerful platform. nih.govcrownbio.com Patient-derived organoids, which retain the genetic and phenotypic characteristics of the original tissue, could be used to test the efficacy and specificity of "this compound" in a more clinically relevant context. nih.govcrownbio.com

Furthermore, microphysiological systems, or "organs-on-a-chip," represent the next frontier. mdpi.com These microfluidic devices can model the function of individual organs or even interconnected organ systems, allowing for a more dynamic and systemic evaluation of the compound's mechanism and potential cross-organ toxicity. mdpi.comaltex.org Validating findings from these advanced in vitro systems in relevant preclinical animal models, such as xenograft or genetically engineered mouse models, will be the final step before considering any clinical translation. nih.govnih.gov

| Model Type | Description | Advantages for Mechanistic Validation | Limitations |

| 2D Monolayer Culture | Cells grown on a flat plastic surface. frontiersin.org | High-throughput capability, cost-effective, useful for initial cytotoxicity screening. | Lacks tissue architecture, cell-cell/cell-matrix interactions, and physiological gradients. nih.gov |

| 3D Spheroids | Self-assembled spherical aggregates of cells. acs.org | Mimics tumor microenvironment, nutrient/oxygen gradients, and shows more predictive chemoresistance. frontiersin.org | Limited tissue complexity and vascularization. |

| Organoids | Self-organizing 3D structures grown from stem cells that recapitulate organ-specific structure and function. nih.gov | High biological relevance, preserves patient-specific genetics, useful for efficacy and toxicity testing. crownbio.com | Can be costly, complex to culture, and may lack non-parenchymal cell types. |

| Organs-on-a-Chip | Microfluidic devices containing living cells that simulate organ-level physiology. mdpi.commdpi.com | Allows for dynamic fluid flow, mechanical cues, and multi-organ interaction studies. | Technically complex, lower throughput than simpler models. |

| In Vivo Animal Models | Use of living organisms (e.g., mice) to study systemic effects. nih.gov | Provides data on pharmacokinetics, pharmacodynamics, and systemic toxicity in a whole organism. | Species differences can limit clinical translatability, ethical considerations. nih.gov |

Rational Design and Synthesis of Next-Generation "this compound" Derivatives for Enhanced Specificity and Potency

The core anthraquinone structure is a versatile scaffold that can be chemically modified to fine-tune its biological properties. researchgate.net The glutaryl and hydroxymethyl groups on "this compound" serve as key handles for synthetic modification. Future research should focus on a rational, structure-based design approach to create next-generation derivatives with improved characteristics.

Structure-activity relationship (SAR) studies will be fundamental. By systematically modifying the glutaryl side chain—for example, by altering its length, rigidity, or terminal functional group—researchers can optimize interactions with the identified molecular target(s). The hydroxymethyl group can be converted to other functionalities, such as ethers, esters, or amines, to explore new binding interactions or improve pharmacokinetic properties. researchgate.net

| Modification Strategy | Specific Chemical Approach | Desired Outcome |

| Glutaryl Chain Modification | Vary chain length; introduce amides or esters; cyclize the chain. | Enhance binding affinity and specificity to the primary molecular target. |

| Hydroxymethyl Group Derivatization | Convert to ether, ester, or azido groups for further conjugation. | Improve solubility, cell permeability, or create a point of attachment for other molecules. |

| Anthraquinone Core Substitution | Introduce additional hydroxyl, amino, or halogen groups at other positions on the aromatic rings. researchgate.net | Modulate redox potential, alter DNA binding affinity, and fine-tune overall electronic properties. |

| Molecular Hybridization | Covalently link to another known bioactive agent (e.g., a kinase inhibitor, a sulfonamide). nih.govfrontiersin.org | Create a bifunctional drug with a novel mechanism of action or enhanced selectivity. |

| Prodrug Development | Mask active groups with cleavable moieties (e.g., esters) that are removed by specific cellular enzymes. | Improve bioavailability and achieve targeted release of the active compound in specific tissues or cells. |

Q & A

Q. Table 1: Representative Reaction Conditions

| Starting Material | Reagent/Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 2-(morpholinodiazenyl)anthracene-9,10-dione | Sodium acetate | Acetic acid | Reflux | 70–85 |

Advanced: How can density functional theory (DFT) predict redox properties of this compound for energy storage applications?

Answer:

DFT calculations evaluate electrochemical parameters such as:

- Redox windows : Substitution with electron-donating groups (e.g., hydroxyl, hydroxymethyl) increases reduction potential by ~0.4 V .

- Solvation effects : Oxy-methyl dioxolane substituents enhance solubility in nonaqueous solvents .

- Lithium ion pairing : Forms Lewis acid-base complexes, stabilizing reduced states and improving electrochemical reversibility .

Q. Methodological considerations :

- Use hybrid functionals (e.g., B3LYP) with solvation models (e.g., PCM) for accuracy.

- Validate predictions with cyclic voltammetry (e.g., scan rates 10–100 mV/s) .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- NMR : H and C NMR identify substituent positions (e.g., hydroxymethyl at C-2) .

- FT-IR : Confirms hydroxyl (3200–3500 cm) and carbonyl (1670 cm) functional groups .

- Mass spectrometry : High-resolution ESI-MS determines molecular weight (e.g., 238.2381 g/mol for 2-(hydroxymethyl)anthraquinone) .

Advanced: How to design experiments to resolve contradictions in reported antimicrobial efficacy of anthraquinone derivatives?

Answer:

Contradictions often arise from variability in:

- Test organisms : For example, 2-(hydroxymethyl)anthraquinone shows strong activity against H. pylori (0.01 mg/disk) but weaker effects on other pathogens .

- Methodology : Standardize disk diffusion protocols (e.g., agar concentration, incubation time) .

- Statistical analysis : Use ANOVA with post-hoc tests to compare zone-of-inhibition data across studies .

Q. Table 2: Antimicrobial Activity Comparison

| Compound | Test Organism | MIC (mg/mL) | Method | Reference |

|---|---|---|---|---|

| 2-(Hydroxymethyl)anthraquinone | H. pylori ATCC 43504 | 0.01 | Disk diffusion | |

| Anthraquinone-2-carboxylic acid | H. pylori | 0.1 | Disk diffusion |

Advanced: What mechanistic insights support the anticancer potential of this compound?

Answer:

Mechanisms include:

Q. Experimental design :

- Use flow cytometry for cell cycle analysis (PI staining) and Western blotting for protein expression (e.g., p53, Bax/Bcl-2 ratio) .

Advanced: How to optimize solubility and stability of anthraquinone derivatives in biological assays?

Answer:

- Solubility : Use co-solvents (e.g., DMSO:water mixtures) or derivatization (e.g., glucosyloxy substituents) .

- Stability : Store stock solutions at -20°C under inert atmosphere to prevent oxidation .

- Validation : Monitor degradation via HPLC (C18 column, acetonitrile-water gradient) .

Basic: What are the safety considerations when handling this compound?

Answer:

- Hazard identification : Irritant (skin/eyes); use PPE (gloves, goggles) .

- Waste disposal : Neutralize with 10% NaOH before incineration .

- Emergency protocols : Rinse exposed areas with water for 15 minutes; consult safety data sheets (SDS) .

Advanced: How do structural modifications influence the redox behavior of anthraquinone derivatives?

Answer:

Q. Table 3: Substitution Effects on Redox Potential

| Substituent | ΔE (V vs. SHE) | Solubility (mg/mL) |

|---|---|---|

| -CHOH | -0.65 | 1.2 |

| -COOH | -0.45 | 0.3 |

Advanced: What strategies address discrepancies in cytotoxicity data across cell lines?

Answer:

- Cell line specificity : Compare ATP-binding cassette (ABC) transporter expression (e.g., MDR1 in chemoresistant lines) .

- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values .

- Control compounds : Include doxorubicin or cisplatin as benchmarks .

Basic: How to validate the purity of synthesized this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.